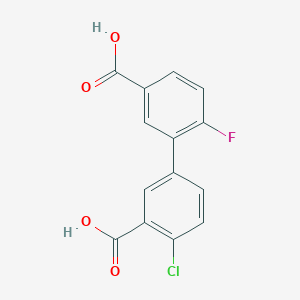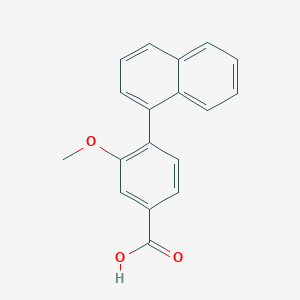
4-(5-Carboxy-2-fluorophenyl)-2-chlorobenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Carboxy-2-fluorophenyl)-2-chlorobenzoic acid (CFCA) is a synthetic compound that has been used in a wide range of scientific research applications. It is a white crystalline solid with a molecular weight of 323.6 g/mol. CFCA has been used in organic synthesis, medicinal chemistry, and as a reagent in organic reactions. It has also been used in a variety of biochemical and physiological studies.
Mecanismo De Acción
4-(5-Carboxy-2-fluorophenyl)-2-chlorobenzoic acid, 95% inhibits the enzyme xanthine oxidase by forming a covalent bond with a cysteine residue in the active site of the enzyme. 4-(5-Carboxy-2-fluorophenyl)-2-chlorobenzoic acid, 95% also inhibits aldose reductase by forming a covalent bond with a serine residue in the active site of the enzyme.
Biochemical and Physiological Effects
4-(5-Carboxy-2-fluorophenyl)-2-chlorobenzoic acid, 95% has been found to be effective in inhibiting the activity of xanthine oxidase and aldose reductase. Inhibition of these enzymes has been shown to prevent the accumulation of uric acid and reduce the risk of oxidative stress in cells. In addition, 4-(5-Carboxy-2-fluorophenyl)-2-chlorobenzoic acid, 95% has been found to have antioxidant properties, which may help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(5-Carboxy-2-fluorophenyl)-2-chlorobenzoic acid, 95% is a relatively stable compound and can be stored for extended periods of time. It is also relatively easy to synthesize and is available commercially. However, 4-(5-Carboxy-2-fluorophenyl)-2-chlorobenzoic acid, 95% is a relatively expensive compound and can be difficult to obtain in large quantities.
Direcciones Futuras
In the future, 4-(5-Carboxy-2-fluorophenyl)-2-chlorobenzoic acid, 95% could be used in the development of drugs to treat diseases related to oxidative stress. It could also be used to study the effects of oxidative stress on cells and the role of antioxidants in protecting cells from damage. Additionally, 4-(5-Carboxy-2-fluorophenyl)-2-chlorobenzoic acid, 95% could be used to study the effects of inhibitors of xanthine oxidase and aldose reductase on the metabolism of purines and carbohydrates. 4-(5-Carboxy-2-fluorophenyl)-2-chlorobenzoic acid, 95% could also be used to study the effects of oxidative stress on the cardiovascular system and to develop drugs to treat cardiovascular diseases. Finally, 4-(5-Carboxy-2-fluorophenyl)-2-chlorobenzoic acid, 95% could be used in the development of drugs to treat diseases related to inflammation and immune system disorders.
Métodos De Síntesis
4-(5-Carboxy-2-fluorophenyl)-2-chlorobenzoic acid, 95% can be synthesized via a two-step reaction. First, 5-chloro-2-fluorobenzoic acid is reacted with sodium hydroxide to form the sodium salt of 5-chloro-2-fluorobenzoate. Then, this sodium salt is reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form 4-(5-Carboxy-2-fluorophenyl)-2-chlorobenzoic acid, 95%.
Aplicaciones Científicas De Investigación
4-(5-Carboxy-2-fluorophenyl)-2-chlorobenzoic acid, 95% has been used as an inhibitor of the enzyme xanthine oxidase, which is involved in the metabolism of purines. It has also been used as an inhibitor of the enzyme aldose reductase, which is involved in the metabolism of carbohydrates. In addition, 4-(5-Carboxy-2-fluorophenyl)-2-chlorobenzoic acid, 95% has been used in studies of the effects of oxidative stress in cells, as well as in studies of the effects of antioxidants on cell function.
Propiedades
IUPAC Name |
4-(5-carboxy-2-fluorophenyl)-2-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFO4/c15-11-6-7(1-3-9(11)14(19)20)10-5-8(13(17)18)2-4-12(10)16/h1-6H,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAIRBYGKQVGHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)C(=O)O)F)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690968 |
Source


|
| Record name | 3'-Chloro-6-fluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261949-85-2 |
Source


|
| Record name | 3'-Chloro-6-fluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














